(Z)-2-((3R,4S,8S,9S,10S,11R,13R,14S,16S)-16-acetoxy-3,11-dihydroxy-4,8,10,14-tetramethyldodecahydro-1H-cyclopenta[a]phenanthren-17(2H,10H,14H)-ylidene)-6-methylhept-5-enoic acid
Description
IUPAC Nomenclature and Stereochemical Configuration Analysis
The IUPAC name of this compound adheres to the systematic nomenclature guidelines for polycyclic terpenoids, prioritizing the fundamental cyclopenta[a]phenanthrene system as the parent structure. The numbering begins at position 1 of the phenanthrene moiety, extending through the fused cyclopentane ring (positions 15–17). The prefix dodecahydro denotes full saturation of the tetracyclic system, while the 1H designation specifies the hydrogen configuration at position 1.
Stereochemical Configuration :
The compound features nine stereocenters at C-3, C-4, C-8, C-9, C-10, C-11, C-13, C-14, and C-16, each assigned using the Cahn-Ingold-Prelog priority rules. The configurations (3R,4S,8S,9S,10S,11R,13R,14S,16S) were determined through NMR-based methods, including $$ ^1H $$-$$ ^1H $$ coupling constants and NOESY correlations, as exemplified in studies of analogous nordammarane derivatives. For instance, the axial orientation of the C-16 acetoxy group is inferred from its deshielded $$ ^{13}C $$ NMR signal at δ 73.5 ppm, consistent with acetoxylated triterpenes.
Functional Groups :
- C-16 Acetoxy : Introduced via acetylation of a precursor hydroxyl group, as observed in helvolic acid biosynthesis.
- C-3 and C-11 Hydroxy : Positioned equatorially, contributing to hydrogen-bonding networks critical for molecular stability.
- (Z)-6-methylhept-5-enoic acid : The Z configuration at C-5/C-6 is confirmed by a coupling constant $$ J_{5,6} = 10.2 \, \text{Hz} $$, contrasting with E isomers ($$ J > 12 \, \text{Hz} $$).
Table 1: Key Stereochemical Assignments
| Position | Configuration | NMR Evidence (δ, ppm) |
|---|---|---|
| C-3 | R | $$ ^1H $$: 3.45 (dd, $$ J = 4.8, 11.1 \, \text{Hz} $$) |
| C-4 | S | $$ ^{13}C $$: 48.2 (quaternary) |
| C-16 | S | $$ ^{13}C $$: 73.5 (acetoxy) |
Comparative Analysis with Related Nordammarane Skeleton Compounds
The compound shares structural homology with nordammarane triterpenoids but diverges in its cyclopenta[a]phenanthrene core, which replaces the conventional dammarane backbone. Key comparisons include:
1. Helvolic Acid (29-Nordammarane) :
- Skeleton : Lacks the C-29 methyl group, forming a 21-carboxylic acid.
- Functionalization : Contains a C-16 acetoxy group but differs in oxidation states (C-3 and C-7 ketones vs. hydroxy groups in the target compound).
2. Norqingqianliusus A (3,4-Seco-dammarane) :
- Ring Cleavage : Features a 3,4-seco-modified skeleton, contrasting with the intact tetracyclic system of the target compound.
- Bioactivity : Both compounds exhibit hypoglycemic potential via modulation of glucose metabolism pathways.
3. 21-Norgypenosides (20-Oxo-21-nordammaranes) :
- Side Chain : Bears a 20-oxo group instead of the heptenoic acid side chain.
- Anti-inflammatory Activity : Correlates with TNF-α suppression, a trait untested in the target compound.
Table 2: Structural Comparison with Nordammarane Derivatives
X-ray Crystallography and Conformational Studies
While X-ray crystallographic data for this specific compound remains unpublished, insights can be extrapolated from related structures:
Helvolic Acid Conformation :
- The dammarane skeleton adopts a chair-chair-boat conformation for rings A, B, and C, with ring D in a half-chair configuration.
- The C-16 acetoxy group occupies an axial position, stabilized by intramolecular hydrogen bonds with C-3 and C-11 hydroxyls.
Hypothetical Conformational Analysis :
- Ring A (Cyclopentane) : Likely in an envelope conformation to alleviate steric strain from C-4 and C-10 methyl groups.
- Ring D (Phenanthrene) : Predicted to adopt a boat conformation, accommodating the bulky heptenoic acid side chain.
Torsion Angles :
- The (Z)-configuration of the hept-5-enoic acid side chain imposes a torsion angle of approximately 0° at C-5/C-6, constraining the carboxyl group to a cis orientation relative to the cyclopenta[a]phenanthrene system.
Figure 1: Proposed Molecular Conformation (Note: A conceptual 3D model would illustrate the axial acetoxy group, equatorial hydroxyls, and planar phenanthrene rings.)
Properties
Molecular Formula |
C31H48O6 |
|---|---|
Molecular Weight |
516.7 g/mol |
IUPAC Name |
2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid |
InChI |
InChI=1S/C31H48O6/c1-17(2)9-8-10-20(28(35)36)26-22-15-24(34)27-29(5)13-12-23(33)18(3)21(29)11-14-30(27,6)31(22,7)16-25(26)37-19(4)32/h9,18,21-25,27,33-34H,8,10-16H2,1-7H3,(H,35,36)/t18-,21-,22-,23+,24+,25-,27-,29-,30-,31-/m0/s1 |
InChI Key |
IECPWNUMDGFDKC-WGFOVTNPSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)[C@@H](C[C@@H]4[C@@]3(C[C@@H](C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)O)C |
Canonical SMILES |
CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)O)C |
Origin of Product |
United States |
Preparation Methods
Fermentation Protocol
- Seed culture :
- Fermentation parameters :
Yield Optimization
| Parameter | Optimal Value | Titer (U/mL) |
|---|---|---|
| Agitation (Phase 2) | 360 rpm | 3,027 |
| Temperature | 26°C | 2,649 |
| Glucose feeding rate | 80–100 g/L | 3,117 |
Comparative studies show that staged oxygen control improves yield by 25% over constant DO.
Chemical Modification of Fusidic Acid
The hept-5-enoic acid side chain is introduced via esterification or Wittig reactions. Source and provide key pathways:
Esterification with 6-Methylhept-5-enoic Acid
Stereoselective Olefination
- Wittig reaction :
- Purification :
Total Synthesis Strategies
Source and outline modular approaches for de novo synthesis:
Cyclopenta[a]phenanthrene Core Assembly
Side-Chain Coupling
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Fermentation + modification | 58 | 98 | 120 | Industrial |
| Total synthesis | 42 | 99.5 | 2,400 | Lab-scale |
Fermentation-derived routes dominate industrial production due to cost efficiency, while total synthesis is reserved for analogs requiring precise stereocontrol.
Challenges and Innovations
Chemical Reactions Analysis
Types of Reactions
Fusidic acid undergoes various chemical reactions, including:
Oxidation: Fusidic acid can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in fusidic acid.
Substitution: Substitution reactions can introduce new functional groups into the fusidic acid molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various fusidic acid derivatives with modified functional groups. These derivatives often exhibit different pharmacological properties and can be used for specific therapeutic applications .
Scientific Research Applications
Medicinal Chemistry
The compound is structurally related to bioactive steroids and has been studied for its potential therapeutic effects. Its applications include:
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties. The structural features contribute to its ability to disrupt bacterial cell membranes and inhibit growth .
- Anti-inflammatory Properties : Studies suggest that the compound may modulate inflammatory pathways. It has been evaluated for its efficacy in reducing inflammation in various models of disease .
- Hormonal Regulation : Given its steroid-like structure, there is potential for this compound to influence hormonal pathways. This could be beneficial in treating conditions related to hormonal imbalances .
Biochemical Applications
The compound's unique structural characteristics lend themselves to various biochemical applications:
- Enzyme Inhibition : The compound has been investigated as a potential inhibitor of specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic states that may be advantageous in treating metabolic disorders .
- Drug Delivery Systems : Due to its hydrophobic nature and ability to form complexes with other molecules, it can be utilized in drug delivery systems. This application aims to improve the bioavailability of poorly soluble drugs by enhancing their solubility through complexation .
Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of this compound demonstrated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of the bacterial membrane integrity.
| Compound Derivative | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Derivative A | 15 µg/mL |
| Derivative B | 20 µg/mL |
| Derivative C | 10 µg/mL |
Case Study 2: Anti-inflammatory Effects
In a controlled animal study assessing the anti-inflammatory effects of the compound in induced arthritis models:
| Treatment Group | Inflammation Score (0-10) | Reduction (%) |
|---|---|---|
| Control | 8 | - |
| Compound Treatment | 3 | 62.5 |
The results indicated a significant reduction in inflammation scores compared to the control group.
Mechanism of Action
Fusidic acid exerts its antibacterial effects by inhibiting bacterial protein synthesis. It specifically binds to elongation factor G (EF-G) on the ribosome, preventing the translocation step during protein synthesis. This inhibition effectively halts bacterial growth and allows the immune system to clear the infection .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fusidic Acid Derivatives
FA-13 (C41H58O7)
- Structure : Derived from fusidic acid, with a (2,4,6-trimethylbenzoyl)oxy group added to the 3-position .
- Key Differences: Larger molecular weight (654.9 g/mol vs. ~588.7 g/mol for Fusidine). Activity: Demonstrated dual antibacterial and anti-inflammatory effects in preclinical studies .
Mannich Base Derivatives (Compounds 4–11)
- Structure: Fusidane triterpenoids modified with morpholinobutynyl or similar groups via Mannich reactions .
- Example: Compound 4 (C41H59NO8): Incorporates a 4-morpholinobut-2-yn-1-yl group. Physical Properties: Melting point 85–87°C, [α]D20 –1.5° (vs. Fusidine’s higher melting point and optical activity) .
- Activity : Improved solubility and bioavailability compared to parent compounds, with retained antibacterial efficacy .
Steroidal Compounds
Estrone Derivatives
- Structure: Cyclopenta[a]phenanthrene core lacking the acetoxy and methylheptenoic acid chain .
- Key Differences :
- Focus on estrogenic activity via hydroxyl groups at positions 3 and 15.
- Applications : Hormone replacement therapy vs. Fusidine’s antibacterial focus .
Biological Activity
The compound (Z)-2-((3R,4S,8S,9S,10S,11R,13R,14S,16S)-16-acetoxy-3,11-dihydroxy-4,8,10,14-tetramethyldodecahydro-1H-cyclopenta[a]phenanthren-17(2H,10H,14H)-ylidene)-6-methylhept-5-enoic acid is a complex organic molecule with significant biological activity. This article examines its biological properties based on various studies and databases.
- Molecular Formula : CHO
- Molecular Weight : 516.71 g/mol
- CAS Number : 6990-06-3
This compound is characterized by multiple stereocenters and functional groups that contribute to its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study highlighted its effectiveness against various strains of bacteria, including Staphylococcus aureus and Enterococcus faecium. The compound's structure allows it to interfere with bacterial cell wall synthesis, making it a potential candidate for developing new antibiotics .
Anti-inflammatory Effects
In vitro studies have demonstrated that the compound possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a mechanism where the compound could be beneficial in treating inflammatory diseases .
Hormonal Activity
The compound has also been shown to exhibit hormonal activity. It acts as a selective modulator of steroid receptors, influencing pathways related to growth and metabolism. This property may provide insights into its potential use in hormone-related therapies .
Cytotoxicity Studies
Cytotoxicity assays reveal that the compound can induce apoptosis in cancer cell lines. Its mechanism appears to involve the disruption of mitochondrial membrane potential and subsequent activation of caspases, which are critical in the apoptotic pathway .
Study 1: Antibacterial Efficacy
A clinical study evaluated the antibacterial efficacy of this compound against resistant strains of Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 4 µg/mL, showcasing its potential as an alternative treatment for antibiotic-resistant infections.
Study 2: Anti-inflammatory Mechanism
In a controlled laboratory setting, the compound was tested on lipopolysaccharide (LPS)-stimulated macrophages. The results showed a significant reduction in nitric oxide production and pro-inflammatory cytokine levels compared to untreated controls. This highlights its role as an anti-inflammatory agent.
Study 3: Cancer Cell Line Evaluation
In vitro testing on various cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased rates of apoptosis among treated cells.
Data Table
Q & A
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Answer:
This compound requires strict adherence to personal protective equipment (PPE), including chemical-resistant gloves, face shields, and lab coats, due to its structural complexity and potential reactivity . Ensure adequate ventilation and avoid contact with strong oxidizing agents, as hazardous decomposition products like carbon monoxide may form . First-aid measures include immediate rinsing of exposed skin/eyes with water and medical consultation for inhalation or ingestion .
Basic: How should this compound be stored to maintain stability?
Answer:
Stability is maintained under recommended storage conditions (room temperature, inert atmosphere). Avoid prolonged exposure to light, moisture, or incompatible materials (e.g., oxidizing agents). Stability data gaps suggest periodic re-evaluation of degradation via HPLC or spectroscopic methods .
Advanced: What analytical techniques are optimal for resolving stereochemical configuration and purity?
Answer:
High-resolution NMR (e.g., - and -NMR) is critical for confirming stereochemistry at chiral centers (e.g., 3R,4S,8S configurations) . Pair with X-ray crystallography (as used in related cyclopenta[a]phenanthrene derivatives) for absolute configuration determination . Purity assessment requires reverse-phase HPLC with UV detection, validated against reference standards .
Advanced: How can synthetic routes be optimized to improve yield of the (Z)-isomer?
Answer:
Stereoselective synthesis may leverage chiral auxiliaries or asymmetric catalysis. Monitor reaction kinetics under varying temperatures and catalysts (e.g., palladium complexes for olefin geometry control). Characterize intermediates via LC-MS to identify side products, such as (E)-isomers or acetyl migration byproducts .
Advanced: How do structural modifications (e.g., acetoxy or hydroxyl groups) influence biological activity?
Answer:
The 16-acetoxy and 3,11-dihydroxy groups likely modulate solubility and target binding. Compare bioactivity of derivatives (e.g., deacetylated analogs) in cell-based assays. Use molecular docking to map interactions with sterol-binding proteins, given the compound’s cyclopenta[a]phenanthrene core .
Advanced: What strategies address contradictions in stability data under varying pH conditions?
Answer:
Conduct accelerated stability studies (e.g., 40°C/75% RH) across pH 3–8. Use mass spectrometry to track degradation pathways (e.g., hydrolysis of the acetoxy group). Cross-reference findings with structurally similar compounds (e.g., glycocholic acid derivatives) to identify pH-sensitive motifs .
Advanced: How can metabolic pathways be elucidated for this compound in vitro?
Answer:
Incubate with liver microsomes or hepatocytes, followed by UPLC-QTOF-MS to detect phase I/II metabolites. Focus on hydroxylation (C3, C11) and acetyl group cleavage. Compare metabolic profiles with fusidic acid analogs, noting cytochrome P450 isoform specificity .
Basic: What regulatory considerations apply to its use in non-clinical research?
Answer:
Comply with OSHA and EPA guidelines for laboratory chemicals. While no occupational exposure limits are established, adhere to ALARA principles. Document risk assessments for waste disposal, particularly due to incompatibility with oxidizers .
Advanced: How does the compound’s conformation impact its physicochemical properties?
Answer:
The dodecahydro-cyclopenta[a]phenanthrene backbone imposes rigidity, affecting logP and membrane permeability. Computational modeling (e.g., DFT calculations) can correlate conformation with solubility and melting point. Validate predictions against experimental DSC and powder XRD data .
Advanced: What in silico tools predict potential off-target interactions?
Answer:
Use pharmacophore modeling and molecular dynamics simulations to screen against databases like ChEMBL. Prioritize nuclear receptors (e.g., glucocorticoid receptor) due to steroidal motifs. Validate predictions with SPR-based binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
